molecular formula C10H10BrF2NO B14024602 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

Cat. No.: B14024602
M. Wt: 278.09 g/mol
InChI Key: GPJASBGAVFPIKH-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a specialized fluorinated acetamide derivative engineered for advanced chemical synthesis and research. Its primary research value lies in its role as a versatile building block for constructing complex molecules, particularly in the development of active agrochemicals and pharmaceuticals . The compound integrates a bromodifluoroacetamide moiety with a 3,5-dimethylaniline group, a structural motif frequently investigated in the creation of pesticidal compounds . Researchers leverage this chemical in halogen-bonding catalysis and radical-based reaction methodologies. The gem-difluoro group and bromine atom make it a suitable precursor for generating carbon-centered radicals under visible-light irradiation, enabling the formation of new carbon-carbon bonds in the presence of sensitive functional groups that would be incompatible with highly reducing conditions . This reactivity is crucial for synthesizing novel aryl difluoroamide scaffolds, which are of significant interest in medicinal chemistry for the design of biologically active compounds, including FKBP12 inhibitors . As an intermediate, it is pivotal for probing structure-activity relationships and developing new candidates in crop protection and drug discovery pipelines .

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C10H10BrF2NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

GPJASBGAVFPIKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Procedure

One of the most established methods to prepare 2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide involves the acylation of 3,5-dimethylaniline with bromodifluoroacetyl bromide under controlled conditions:

  • Reagents: 3,5-dimethylaniline, bromodifluoroacetyl bromide, base (e.g., potassium carbonate or triethylamine), and an inert solvent such as dichloromethane.
  • Conditions: The reaction is typically carried out at low temperatures (0 °C to room temperature) under an inert atmosphere to prevent side reactions.
  • Workup: After completion, the reaction mixture is quenched, extracted, and purified by column chromatography.

This approach is analogous to the synthesis of related compounds such as 2-bromo-N-(4-chlorophenyl)acetamide, where 4-chloroaniline was reacted with bromoacetyl bromide in dichloromethane with potassium carbonate as base, yielding the corresponding α-bromoacetamide derivative.

Reaction Scheme Example

Step Reagents & Conditions Outcome
1 3,5-Dimethylaniline + K2CO3 in CH2Cl2, stirred at 0 °C Formation of amine salt
2 Slow addition of bromodifluoroacetyl bromide over 5-10 min Acylation to form this compound
3 Stirring at 0 °C to room temp for 1-3 hours Completion of reaction
4 Workup: extraction, washing, drying, and purification Isolated pure product

Spectroscopic Characterization

The product is confirmed by NMR (1H, 13C), showing characteristic signals for the aromatic protons, methyl groups on the phenyl ring, and the difluoromethylene group. The carbonyl carbon typically resonates near 160-165 ppm, and the brominated methylene carbon is deshielded due to the electronegative substituents.

Radical-Mediated Synthesis via α-Bromodifluoroacetyl Precursors

Dual Catalytic Radical Generation Approach

Recent advances describe a visible-light-mediated radical generation from α-bromodifluoroesters and amides to synthesize α-bromodifluoroacetamides, including derivatives with aromatic amine substituents.

  • Catalysts: Nickel-based catalysts combined with halogen bonding and photoredox catalysis.
  • Conditions: Visible light irradiation (427 nm LED), inert atmosphere (argon), and mild heating (~55 °C).
  • Reagents: Fluoroalkyl bromides, amines, and bases such as sodium bicarbonate in solvents like DMSO.

This method allows the formation of α-bromodifluoroamides by radical fluoroalkylation of amines, offering a versatile and mild alternative to classical acylation.

General Procedure Summary

Step Reagents & Conditions Outcome
1 Mix amine, fluoroalkyl bromide, Ni catalyst, base in DMSO Radical generation under visible light
2 Sonication and irradiation for 24 h at 55 °C Formation of α-bromodifluoroamide
3 Extraction and purification by flash chromatography Isolated pure α-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide

This method is particularly useful for substrates sensitive to harsh acylation conditions and allows for late-stage functionalization.

Mechanochemical and Transition-Metal Catalyzed Arylation Methods

Mechanochemical Defluorinative Arylation

A novel approach involves mechanochemical milling techniques to effect defluorinative arylation of trifluoroacetamides, which can be adapted to 2-bromo-2,2-difluoroacetamides.

  • Catalysts: Nickel(II) bromide (NiBr2) or palladium(II) chloride (PdCl2).
  • Additives: Bases such as DABCO (1,4-diazabicyclo[2.2.2]octane).
  • Conditions: Solid-state milling without solvents, providing high yields (up to 86%).

This method enables the direct arylation of the amide nitrogen, potentially applicable for synthesizing N-aryl substituted difluoroacetamides.

Copper-Catalyzed Arylation

Copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids, trialkoxysilanes, or sulfonium salts is another efficient synthetic route.

  • Catalyst: Copper salts (e.g., CuI).
  • Substrates: 2-bromo-2,2-difluoroacetamides with various N-substituents, including aromatic amides.
  • Outcome: High yields of aromatic amides with tolerance for diverse electronic substituents on the aryl ring.

This method is scalable to gram quantities and is insensitive to the nature of the amide nitrogen substituent, making it versatile for preparing compounds like this compound.

Comparative Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Classical Acylation 3,5-Dimethylaniline + bromodifluoroacetyl bromide, base, CH2Cl2, 0 °C to RT Straightforward, well-established, scalable Requires handling of acyl bromide, moisture sensitive
Radical-Mediated Fluoroalkylation Ni catalyst, fluoroalkyl bromide, base, DMSO, visible light, 55 °C Mild conditions, functional group tolerance Requires photochemical setup, longer reaction time
Mechanochemical Arylation NiBr2 or PdCl2, DABCO, milling, no solvent Solvent-free, high yield, green chemistry Specialized equipment needed
Copper-Catalyzed Arylation Cu catalyst, aryl boronic acids or sulfonium salts, 2-bromo-difluoroacetamides Broad substrate scope, scalable, efficient Requires transition metal catalyst

Chemical Reactions Analysis

Cu-Catalyzed Arylation Reactions

This compound participates in cross-coupling reactions with aryl boronic acids under copper catalysis to form functionalized aromatic amides. The reaction proceeds via a radical pathway under optimized conditions:

  • Reagents : Aryl boronic acid (1.3 equiv), KF (2.0 equiv), MgCl₂ (1.0 equiv), CuBr₂ (0.1 equiv), and ligand L1 (0.2 equiv) in hexafluoropropanol.

  • Conditions : Heating at 60–80°C for 11 hours.

  • Yield : Typically 80–90% after silica gel chromatography .

Example :

SubstrateProductYield (%)
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamideN-phenyl-4-(trifluoromethyl)benzamide87

The mechanism involves:

  • Activation of the C–Br bond via halogen bonding with Cu(I).

  • Single-electron transfer (SET) generates a difluoroacetamide radical.

  • Radical cross-coupling with the aryl boronic acid-derived intermediate .

Nucleophilic Substitution

The bromine atom acts as a leaving group in SN₂ reactions. Hydrolysis under basic conditions yields 2,2-difluoroacetamide derivatives:

Reaction :
C10H10BrF2NO+OHC10H10F2NO2+Br\text{C}_{10}\text{H}_{10}\text{BrF}_2\text{NO}+\text{OH}^-\rightarrow \text{C}_{10}\text{H}_{10}\text{F}_2\text{NO}_2+\text{Br}^-

  • Conditions : Aqueous K₂CO₃ or NaOH at elevated temperatures .

  • Applications : Generates intermediates for further functionalization (e.g., fluorinated pharmaceuticals) .

Transition Metal-Catalyzed Fluoroalkylation

Nickel or palladium catalysts enable coupling with arylboronic acids to install difluoromethyl groups. Key features:

  • Catalyst : Ni(COD)₂ (5 mol%) with bidentate ligands.

  • Scope : Tolerates electron-rich and electron-deficient arylboronic acids .

Mechanistic Steps :

  • Oxidative addition of the C–Br bond to Ni(I).

  • Transmetallation with arylboronic acid.

  • Reductive elimination to form the C–Ar bond .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under photoredox conditions, enabling:

  • Gem-Difluoroalkylation : Reaction with alkenes or alkynes to form fluorinated hydrocarbons .

  • Trapping Experiments : TEMPO inhibits reactivity, confirming radical intermediates .

Example Conditions :

  • Light Source : 3W white LEDs.

  • Additives : Bu₄NI enhances halogen bonding, accelerating radical generation .

Compatibility with Functional Groups

The compound is stable in the presence of:

  • Ketones, esters, and nitriles .

  • Aryl bromides and benzyl halides .

Scientific Research Applications

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of halogenated acetamides are highly dependent on substituent position, electronic effects, and lipophilicity. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Biological Activity
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide Br (α-C), 2×F (acetamide), 3,5-dimethylphenyl High lipophilicity (due to methyl groups); electron-withdrawing halogens enhance electrophilicity Likely PET inhibitor (inferred from analogues)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-hydroxynaphthalene, 3,5-dimethylphenyl IC50 ~10 µM for PET inhibition in spinach chloroplasts Potent photosynthetic electron transport inhibitor
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Br (aryl), 2×F (aryl), acetamide Dihedral angle of 66.4° between aromatic rings; N–H···O hydrogen bonding Structural ligand potential
2-Bromo-N-(3-chlorophenyl)acetamide Br (α-C), Cl (aryl) Reactant in Suzuki coupling; used to synthesize heterocycles Intermediate in drug discovery

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 3,5-dimethylphenyl group (electron-donating) increases lipophilicity and enhances membrane permeability, critical for herbicidal activity in compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide .
  • Halogens (Br, F) at the α-carbon or aryl ring improve electrophilicity, facilitating interactions with biological targets such as photosystem II in chloroplasts .

Positional Effects of Substituents :

  • PET-inhibiting activity is maximized when substituents are in the 3,5-positions on the aryl ring, as seen in N-(3,5-dimethylphenyl)carboxamides (IC50 ~10 µM) . Meta-substitution minimizes steric hindrance while optimizing π-π stacking and hydrogen bonding.
  • In contrast, 2,5-substituted analogues (e.g., N-(2,5-dimethylphenyl) derivatives) show reduced activity due to unfavorable steric interactions .

Crystallographic and Hydrogen-Bonding Behavior :

  • Compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibit layered crystal packing driven by N–H···O and C–H···F interactions, stabilizing the solid-state structure . Similar packing behavior is expected for this compound due to its halogen-rich structure.

Biological Activity

2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H12BrF2N
  • Molecular Weight : 303.13 g/mol
  • Structure : The compound contains a bromine atom and two fluorine atoms attached to an acetamide group, along with a dimethylphenyl moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a case study involving human lung cancer cells (NCI-H460) revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis.
  • Induction of Reactive Oxygen Species (ROS) : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
  • Modulation of Gene Expression : Studies suggest that it alters the expression of genes associated with cell cycle regulation and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled experiment, this compound was tested against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : A research article published in the Journal of Organic Chemistry reported that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .

Q & A

Q. What are the key synthetic routes for 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide?

The synthesis typically involves halogenation and amidation steps. A plausible route includes:

  • Step 1 : Bromination of a 3,5-dimethylphenyl precursor under controlled conditions (e.g., using N-bromosuccinimide or HBr with a catalyst).
  • Step 2 : Introduction of the difluoroacetamide group via nucleophilic substitution or coupling reactions. For example, reacting 2-bromo-2,2-difluoroacetyl chloride with 3,5-dimethylaniline in the presence of a base like triethylamine.
  • Reaction Optimization : Temperature control (0–6°C) and inert atmospheres are critical to avoid side reactions, as seen in similar halogenated acetamide syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97% as per industrial standards) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the presence of difluoro and bromo substituents. For instance, the 3,5-dimethylphenyl group shows distinct aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C10_{10}H9_{9}BrF2_{2}NO) with high-resolution data .

Q. What are the optimal storage conditions to ensure compound stability?

Store at 0–6°C in airtight, light-resistant containers. The bromo and difluoro groups are sensitive to hydrolysis and thermal degradation, as observed in structurally related halogenated compounds .

Advanced Research Questions

Q. How do the electronic effects of bromo and difluoro substituents influence reactivity in cross-coupling reactions?

  • Bromo Substituent : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its larger atomic radius compared to chloro analogs may slow reaction kinetics due to steric hindrance .
  • Difluoroacetamide Group : The electron-withdrawing nature of fluorine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This is corroborated by studies on trifluoroacetamide derivatives .
  • Contradiction Note : While fluorine typically deactivates aromatic rings, the 3,5-dimethylphenyl group’s electron-donating methyl substituents may counterbalance this effect, enabling regioselective functionalization .

Q. What methodologies are recommended for analyzing reaction intermediates during synthesis?

  • In-Situ FTIR : Monitor carbonyl stretching vibrations (1650–1750 cm1^{-1}) to track amide bond formation .
  • LC-MS/MS : Detect transient intermediates (e.g., brominated precursors) with high sensitivity. Use gradient elution (water/acetonitrile + 0.1% formic acid) for separation .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling of the acetamide group can elucidate hydrolysis pathways under varying pH conditions .

Q. How can computational chemistry predict the compound’s behavior in catalytic processes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in palladium-catalyzed couplings. For example, the LUMO energy of the bromo group determines its susceptibility to oxidative addition .
  • Molecular Dynamics Simulations : Model steric interactions between the 3,5-dimethylphenyl group and catalyst ligands (e.g., Xyl-BINAP) to optimize reaction yields .

Q. What are the challenges in achieving regioselective functionalization of the 3,5-dimethylphenyl group?

  • Steric Hindrance : The meta-methyl groups block electrophilic substitution at the 2,4,6 positions. Directed ortho-metalation (DoM) using lithium amide bases can overcome this .
  • Competing Pathways : Competing halogen exchange (e.g., Br → F under harsh conditions) requires careful control of reaction temperature and stoichiometry, as seen in difluoroacetophenone syntheses .

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